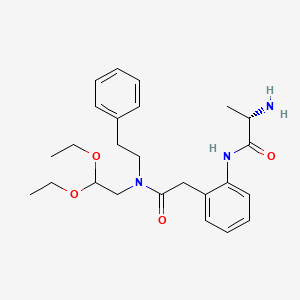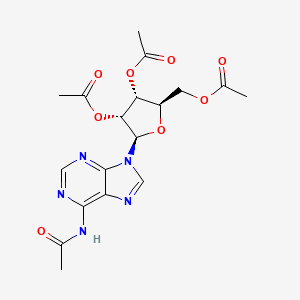![molecular formula C7H8N2O2 B13091307 3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one](/img/structure/B13091307.png)
3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one typically involves the following steps:
α-Keto Bromination: The starting material, 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-one, undergoes α-keto bromination to introduce a bromine atom at the α-position.
Condensation with Thiourea: The brominated intermediate is then condensed with thiourea in acetonitrile to form the desired product.
Industrial Production Methods
化学反応の分析
Types of Reactions
3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the amino position.
科学的研究の応用
3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one has several scientific research applications, including:
作用機序
The mechanism of action of 3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit heat shock protein 90 (HSP90), a chaperone protein involved in the stabilization and activation of various client proteins . By inhibiting HSP90, the compound can disrupt the function of these client proteins, leading to antiproliferative effects in cancer cells.
類似化合物との比較
Similar Compounds
Isoxazole: A five-membered ring structure with similar chemical properties.
Oxazolone: Another heterocyclic compound with a similar ring structure but different functional groups.
Uniqueness
3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one is unique due to its specific substitution pattern and the presence of both amino and isoxazole functionalities. This combination of features makes it a versatile compound for various chemical reactions and applications in medicinal chemistry.
特性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
3-amino-5,6-dihydro-4H-2,1-benzoxazol-7-one |
InChI |
InChI=1S/C7H8N2O2/c8-7-4-2-1-3-5(10)6(4)9-11-7/h1-3,8H2 |
InChIキー |
ZDCTVHHZICKAJI-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(ON=C2C(=O)C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


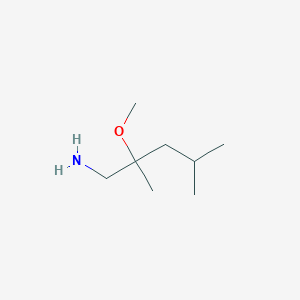
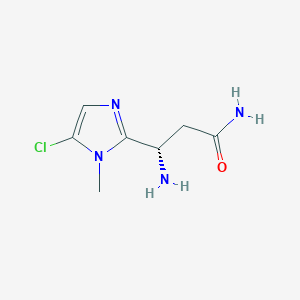

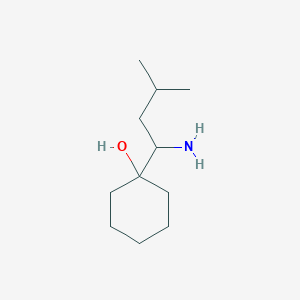
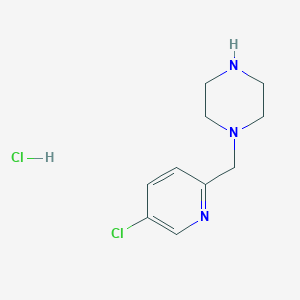
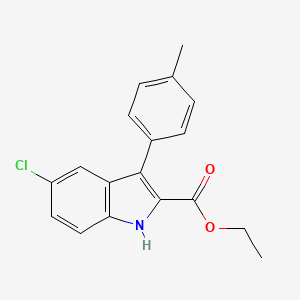
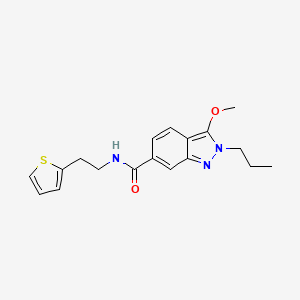
![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-Dihydroxy-10,13-dimethyl-17-((2R)-5-oxo-5-(((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)pentan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acrylate](/img/structure/B13091273.png)
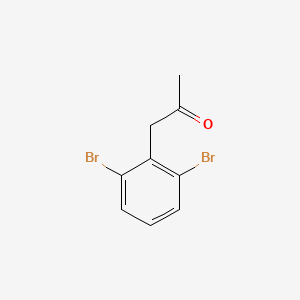
![copper;hydron;3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate](/img/structure/B13091285.png)
